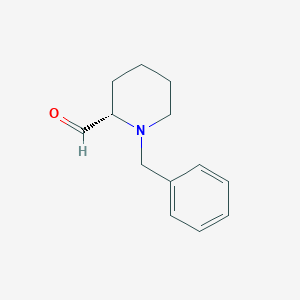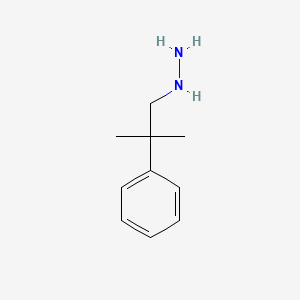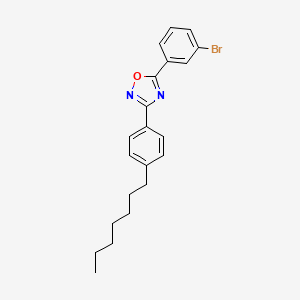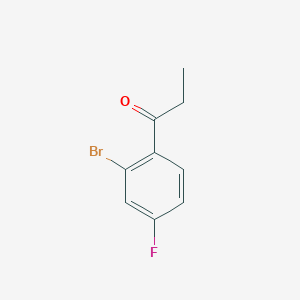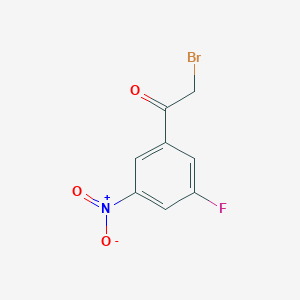![molecular formula C8H11BrN2O B12444916 [(2-Bromo-5-methoxyphenyl)methyl]hydrazine CAS No. 887595-76-8](/img/structure/B12444916.png)
[(2-Bromo-5-methoxyphenyl)methyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-5-methoxybenzyl)hydrazine is an organic compound with the molecular formula C8H11BrN2O It is a derivative of benzyl hydrazine, where the benzyl group is substituted with a bromine atom at the second position and a methoxy group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-5-methoxybenzyl)hydrazine typically involves the reaction of (2-bromo-5-methoxybenzyl) bromide with hydrazine hydrate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(2-Bromo-5-methoxybenzyl) bromide+Hydrazine hydrate→(2-Bromo-5-methoxybenzyl)hydrazine
Industrial Production Methods: Industrial production methods for (2-bromo-5-methoxybenzyl)hydrazine are not well-documented in the literature. the synthesis on a larger scale would likely follow similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: (2-Bromo-5-methoxybenzyl)hydrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, etc.
Oxidation Reactions: Azo compounds are typically formed.
Reduction Reactions: Amines are the major products.
科学的研究の応用
(2-Bromo-5-methoxybenzyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It can be used in the preparation of functional materials with specific properties.
作用機序
The mechanism of action of (2-bromo-5-methoxybenzyl)hydrazine is not fully understood. it is believed to interact with biological molecules through its hydrazine moiety, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
(2-Bromo-5-methoxybenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(2-Bromo-5-methoxybenzaldehyde): Similar structure but with an aldehyde group instead of a hydrazine group.
Uniqueness: (2-Bromo-5-methoxybenzyl)hydrazine is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of both bromine and methoxy groups also influences its chemical behavior and applications.
This detailed overview provides a comprehensive understanding of (2-bromo-5-methoxybenzyl)hydrazine, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
887595-76-8 |
|---|---|
分子式 |
C8H11BrN2O |
分子量 |
231.09 g/mol |
IUPAC名 |
(2-bromo-5-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-7-2-3-8(9)6(4-7)5-11-10/h2-4,11H,5,10H2,1H3 |
InChIキー |
RRWGXZQCDBRCRP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Br)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


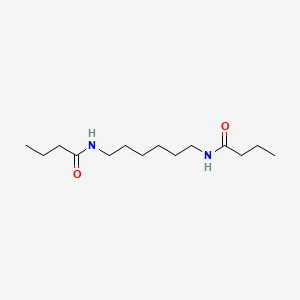
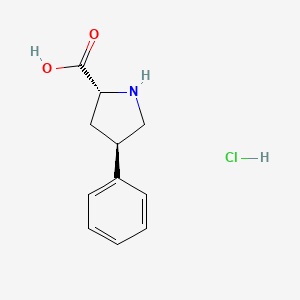
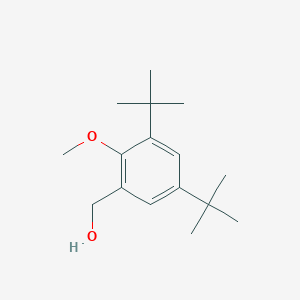
![11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene](/img/structure/B12444854.png)

![5-(2-chlorophenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12444859.png)
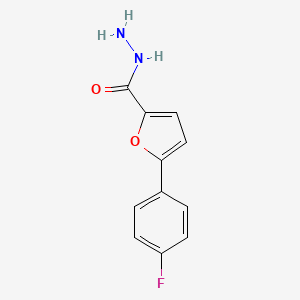
![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)
